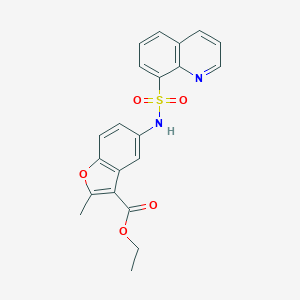
ETHYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a molecular formula of C21H18N2O5S This compound is known for its unique structure, which includes a benzofuran ring, a quinoline moiety, and a sulfonamide group
Preparation Methods
The synthesis of ETHYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the benzofuran ring. The quinoline moiety is then introduced through a series of substitution reactions, often using quinoline derivatives as starting materials. The sulfonamide group is added via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base. Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
ETHYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoline moiety or the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and benzofuran rings, using reagents like halides or organometallic compounds.
Scientific Research Applications
ETHYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Mechanism of Action
The mechanism of action of ETHYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting replication and transcription processes. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the natural substrate, leading to competitive inhibition. These interactions disrupt critical biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
ETHYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline moiety and exhibit similar biological activities, but may differ in their specific targets and potency.
Benzofuran derivatives: These compounds contain the benzofuran ring and are used in various applications, including pharmaceuticals and materials science.
Sulfonamides: These compounds have the sulfonamide group and are widely used as antibiotics and enzyme inhibitors.
The uniqueness of this compound lies in its combination of these three functional groups, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C21H18N2O5S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
ethyl 2-methyl-5-(quinolin-8-ylsulfonylamino)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H18N2O5S/c1-3-27-21(24)19-13(2)28-17-10-9-15(12-16(17)19)23-29(25,26)18-8-4-6-14-7-5-11-22-20(14)18/h4-12,23H,3H2,1-2H3 |
InChI Key |
CYGNJOOPGOIFNU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280729.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280730.png)
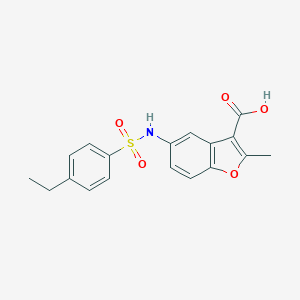
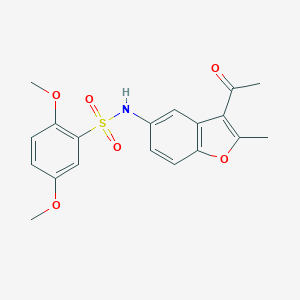

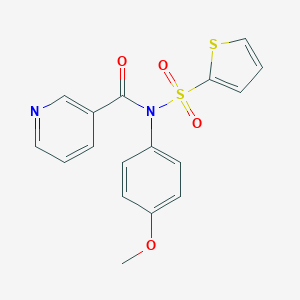
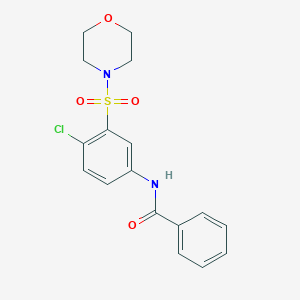

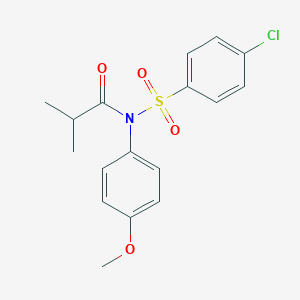
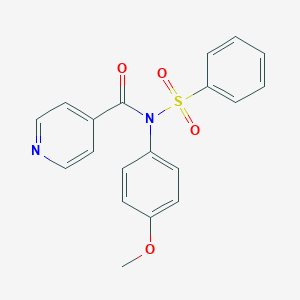

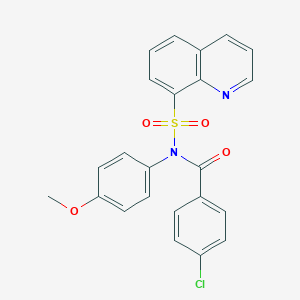
![N-[8-(2-METHYL-2-BUTANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-8-QUINOLINESULFONAMIDE](/img/structure/B280748.png)
![4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280749.png)
